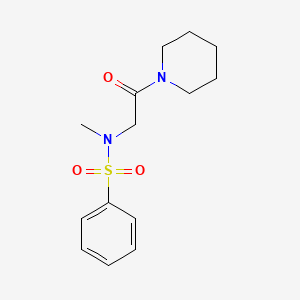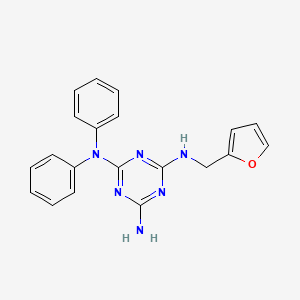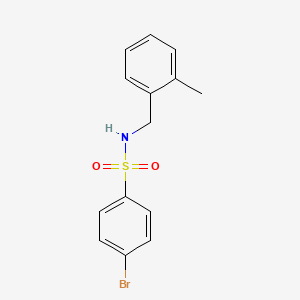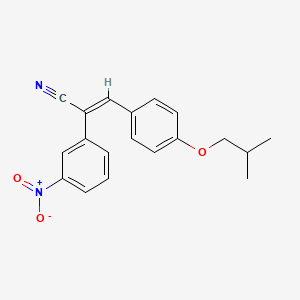
N-Methyl-N-(2-oxo-2-piperidin-1-yl-ethyl)-benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-N-(2-oxo-2-piperidin-1-yl-ethyl)-benzenesulfonamide, commonly known as MPB-PEA, is a synthetic compound that has gained significant interest in scientific research due to its potential therapeutic applications. MPB-PEA belongs to the class of phenylethylamines and is structurally similar to amphetamines.
Mécanisme D'action
MPB-PEA acts on the central nervous system by increasing the release of dopamine, norepinephrine, and serotonin. It also inhibits the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft. This results in increased neuronal activity and enhances cognitive function.
Biochemical and Physiological Effects:
MPB-PEA has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the production of brain-derived neurotrophic factor (BDNF), which is important for neuronal growth and survival. MPB-PEA also increases the expression of genes involved in oxidative stress response and energy metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
MPB-PEA has several advantages for lab experiments. It is stable and easy to synthesize, making it readily available for research purposes. However, one limitation is that it can be difficult to administer in vivo due to its low solubility in water.
Orientations Futures
Future research on MPB-PEA could focus on its potential use in the treatment of neurodegenerative diseases. It could also be studied for its potential use as a cognitive enhancer or as a treatment for depression and anxiety disorders. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of MPB-PEA.
Méthodes De Synthèse
MPB-PEA can be synthesized through a series of chemical reactions. The starting material, 2-oxo-piperidine, is reacted with N-methyl-2-bromoethylamine to form the intermediate compound, N-methyl-N-(2-bromo-2-piperidin-1-yl-ethyl)-2-oxo-piperidine. This intermediate is then reacted with benzenesulfonyl chloride to yield MPB-PEA.
Applications De Recherche Scientifique
MPB-PEA has been studied extensively in scientific research for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and neuroprotective properties. MPB-PEA has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
N-methyl-N-(2-oxo-2-piperidin-1-ylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-15(12-14(17)16-10-6-3-7-11-16)20(18,19)13-8-4-2-5-9-13/h2,4-5,8-9H,3,6-7,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKTUPNDVWDROLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCCCC1)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{4-[4-(2-nitrobenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5865463.png)
![4-{[3-(2-nitrophenyl)acryloyl]amino}benzamide](/img/structure/B5865488.png)

![N-(2-fluorophenyl)-4-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}benzamide](/img/structure/B5865508.png)
![2-[(3-bromobenzyl)oxy]-1-naphthaldehyde](/img/structure/B5865519.png)
![3-[8,9-dimethyl-2-(phenoxymethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-1-propanol](/img/structure/B5865527.png)
![7,7-dimethyl-2-oxo-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carboxylic acid](/img/structure/B5865533.png)

![3-[1-(2-ethoxyphenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5865542.png)
![N-[2-(acetylamino)phenyl]-2,2,2-trichloroacetamide](/img/structure/B5865548.png)


![1-(2-{1-[2-amino-6-(3-aminocyclobutyl)-4-pyrimidinyl]-4-piperidinyl}ethyl)-2-pyrrolidinone dihydrochloride](/img/structure/B5865566.png)
![N-(2,4-dibromo-6-fluorophenyl)-7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5865567.png)